molecular formula C10H14N2O B1266333 2-Anilino-N,N-dimethylacetamide CAS No. 14307-89-2

2-Anilino-N,N-dimethylacetamide

Cat. No. B1266333
CAS RN: 14307-89-2
M. Wt: 178.23 g/mol
InChI Key: MLCBUWNEWJFXJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Anilino-N,N-dimethylacetamide's synthesis involves chemical reactions where dimethylacetamide serves as a key starting material. The process might include the interaction of dimethylacetamide with other chemical entities under specific conditions to introduce the anilino group into the molecule. Recent literature highlights the versatility of N,N-dimethylacetamide and N,N-dimethylformamide as multipurpose reagents, indicating their potential role in synthesizing a variety of compounds, including anilino-substituted derivatives (Le Bras & Muzart, 2018).

Molecular Structure Analysis

The molecular structure of 2-Anilino-N,N-dimethylacetamide is characterized by its specific arrangement of atoms, which determines its chemical reactivity and physical properties. Studies on related molecules, such as aniline derivatives and dimethyl-aniline polymers, provide insights into the structural characteristics that can influence molecular interactions and stability. For instance, the structure of water-N-methylacetamide and -N,N-dimethylacetamide complexes reveals the formation of hydrogen bonds and complex interactions within these molecules (Krestyaninov et al., 2020).

Chemical Reactions and Properties

2-Anilino-N,N-dimethylacetamide participates in various chemical reactions, leveraging its aniline and acetamide functionalities. It can act as a nucleophile in substitution reactions or as a ligand in complex formation. The compound's chemical properties are influenced by its ability to engage in hydrogen bonding and its electronic structure, which can be explored through reactions involving dimethyl-aniline polymers and related compounds. For example, reactions of 2-anilinopyridine with chloroacetyl chloride in the presence of N,N-dimethylacetamide highlight the compound's reactivity and role in forming complex structures (Lindner et al., 2009).

Physical Properties Analysis

The physical properties of 2-Anilino-N,N-dimethylacetamide, such as solubility, boiling point, and melting point, are crucial for its application in chemical syntheses and industrial processes. The compound's physical characteristics are determined by its molecular structure, which affects its interactions with other substances. Investigations into the thermodynamics of amide + amine mixtures provide valuable data on the physical properties of compounds similar to 2-Anilino-N,N-dimethylacetamide, offering insights into their behavior in different environments (Hevia et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Anilino-N,N-dimethylacetamide, including reactivity, stability, and interaction with other chemicals, are integral to its utility in research and industry. Its chemical behavior can be inferred from studies on N,N-dimethylacetamide and similar compounds, which demonstrate a wide range of reactions and applications in organic synthesis. The compound's role as a solvent and reagent in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals highlights its chemical versatility and importance (Ghazali & Inayat-Hussain, 2014).

Scientific Research Applications

1. Polymer Research

2-Anilino-N,N-dimethylacetamide (2-ADMA) plays a significant role in polymer research. For instance, it is used in the study of polyurethane ionomer solutions, where it helps in investigating interactions in these solutions, particularly in dimethylacetamide (DMAc) and N-methylformamide (NMF). Such research emphasizes the importance of polymer-solvent interactions and the ionic content of ionomers in determining the solution structure of ionomers (S. N. and S. Cooper, 2000).

2. Synthesis and Properties in Chemistry

2-ADMA is involved in the synthesis of various compounds. A study showed its role in the formation of mesoion imidazo[1,2-a]pyridinium-3-olate, indicating its usefulness in chemical synthesis and structure analysis (A. Lindner, M. Nieger, A. Schmidt, 2009).

3. Applications in Lithium Ion Batteries

Research has demonstrated the use of 2-ADMA in enhancing the performance of lithium-ion batteries. It is used as an electrolyte stabilizing additive, significantly improving the cyclic performance of lithium-ion cells, particularly at elevated temperatures (Mengqing Xu, L. Hao, Yanlin Liu, Weishan Li, L. Xing, Bin Li, 2011).

4. In Photocatalytic CO2 Reduction

2-ADMA has been used in the photocatalytic reduction of CO2, showing its potential in environmental applications. This research highlights its stability and effectiveness in catalytic processes, contributing to the development of sustainable technologies (Yusuke Kuramochi, M. Kamiya, H. Ishida, 2014).

5. In Drug Delivery Systems

Although explicitly excluding information related to drug use, dosage, and side effects, it's worth noting that 2-ADMA is recognized for its role in drug delivery systems. Its properties as a solvent and excipient make it a crucial component in the formulation and efficiency of various pharmaceuticals (C. Ghayor, B. Gjoksi, J. Dong, B. Siegenthaler, A. Caflisch, F. Weber, 2017).

Safety And Hazards

The safety data sheet for a related compound, N,N-Dimethylacetamide, indicates that it is a combustible liquid and harmful in contact with skin or if inhaled . It may cause serious eye irritation and is suspected of causing cancer . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-anilino-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCBUWNEWJFXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162301
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-N,N-dimethylacetamide

CAS RN

14307-89-2
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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